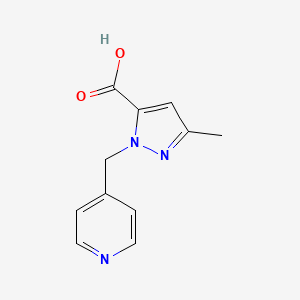
3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is not directly mentioned in the provided papers, but its structure is related to the various pyrazole derivatives discussed across the research studies. These derivatives are of significant interest due to their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in several papers. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives is achieved by reacting acid chloride with various binucleophiles, resulting in good yields . Another study describes the synthesis of pyrazolo[3,4-b]pyridine derivatives through condensation reactions, which are useful for preparing N-fused heterocycles . Additionally, the synthesis of mononuclear complexes with pyrazole derivatives indicates the versatility of these compounds in forming coordination compounds with metals .
Molecular Structure Analysis
The molecular structures of synthesized pyrazole derivatives are confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the structure of 3H-imidazo[4,5-b]pyridine derivatives is determined spectroscopically . The crystal structures of mononuclear complexes reveal different coordination geometries, demonstrating the structural diversity of pyrazole-based ligands .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including functionalization, condensation, and complexation with metals. The functionalization reactions of pyrazole carboxylic acids and their acid chlorides with amines lead to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives . The condensation of pyrazole-5-amine derivatives with activated carbonyl groups yields ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products . The reactivity of pyrazole derivatives with metal salts results in the formation of various coordination complexes with distinct architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acid and amine groups can lead to the formation of hydrogen-bonded dimers and affect solubility . The photoluminescent properties of some pyrazole derivatives are also studied, indicating potential applications in optoelectronic devices . The antibacterial and antiviral activities of certain pyrazole carboxylic acids suggest their use as pharmaceutical agents .
Scientific Research Applications
Structural Development and Agonistic Activity
- 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, including structures related to 3-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxylic acid, have been studied for their agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα). The structural-activity relationship (SAR) studies highlight the importance of steric bulkiness of substituents on the 1H-pyrazolo-[3,4-b]pyridine ring and the positioning of the distal hydrophobic tail part for hPPARα agonistic activity. A representative compound demonstrated effectiveness in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model, comparable to fenofibrate (Miyachi et al., 2019).
Xanthine Oxidoreductase Inhibition
- Y-700, a compound structurally similar to this compound, has been identified as a potent inhibitor of xanthine oxidoreductase (XOR). It exhibits mixed-type inhibition and binds tightly to both the active and inactive forms of the enzyme. The compound has shown potential in lowering plasma urate levels and reducing urinary excretion of urate and allantoin, suggesting its utility in the treatment of hyperuricemia and related diseases (Fukunari et al., 2004).
Analgesic and Anti-inflammatory Properties
- 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, with structural similarities to this compound, have demonstrated analgesic and anti-inflammatory properties in acute and chronic animal models. Certain derivatives were found to be as potent or even more potent than indomethacin in these models (Muchowski et al., 1985).
Antihyperglycemic Agents
- A series of pyrazolones structurally related to this compound have been synthesized and shown to be potent antihyperglycemic agents. These agents correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, presenting a new class of antihyperglycemic agents (Kees et al., 1996).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could involve forming bonds with active sites, leading to changes in the target’s function .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
5-methyl-2-(pyridin-4-ylmethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)14(13-8)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBOEGHHLWQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

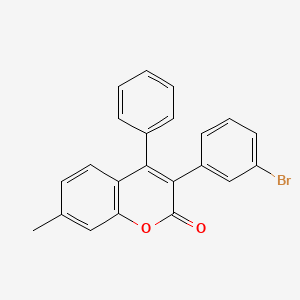
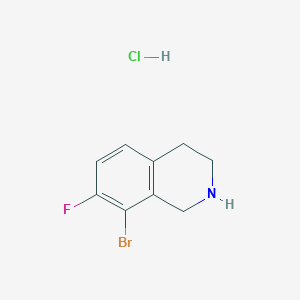
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![6-Methyl-3-(4-methylphenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506834.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)
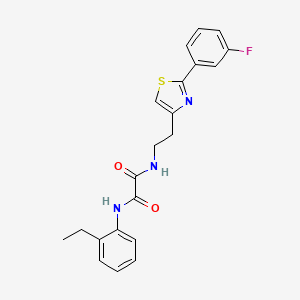
![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)
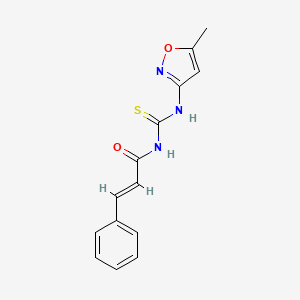
![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)
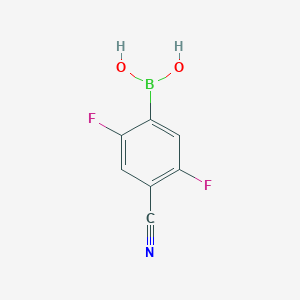
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)